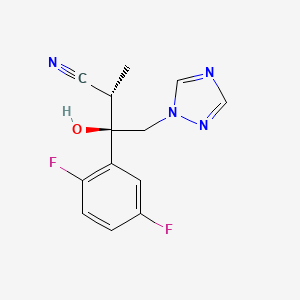

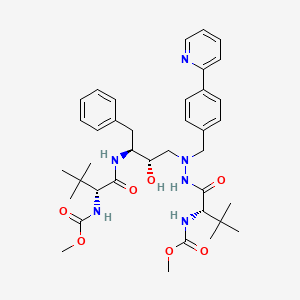

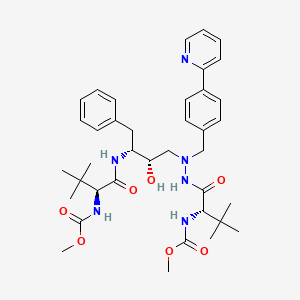

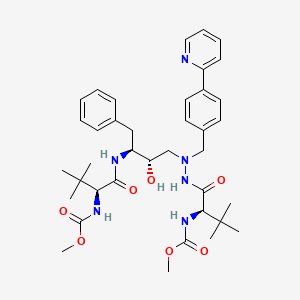

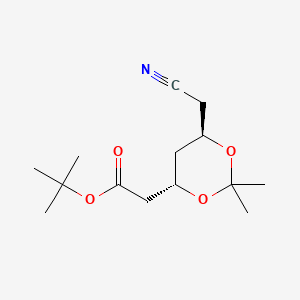

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Übersicht

Beschreibung

Tert-Butyl esters are a type of organic compound used as protective groups in organic synthesis . They are stable under a variety of conditions, including different pH levels and temperatures .

Synthesis Analysis

Tert-Butyl esters can be synthesized through a variety of methods. One common method involves the reaction of tert-butyl alcohol with a carboxylic acid in the presence of an acid catalyst .Molecular Structure Analysis

Tert-Butyl esters have a general formula of RCOOC(CH3)3, where R is the rest of the molecule . The tert-butyl group (C(CH3)3) is attached to the oxygen atom of the ester functional group (RCOO).Chemical Reactions Analysis

Tert-Butyl esters can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .Physical and Chemical Properties Analysis

Tert-Butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of 0.87 and a flash point of 72°F . They are classified as Class IB flammable liquids .Wissenschaftliche Forschungsanwendungen

Synthesis of HMG-CoA Reductase Inhibitors

Atorvastatin Synthesis : A key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor, is produced using tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. The process involves the Henry reaction of nitromethane and further steps to obtain the desired compound (Rádl, 2003).

Improved Atorvastatin Synthesis : An enhanced synthesis method for this compound as a chiral side-chain of atorvastatin has been developed. This method involves a nine-step route from (R)-epichlorohydrin, offering a 55% overall yield of high purity (Xiong et al., 2014).

Synthesis of Rosuvastatin : The compound is also utilized in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin. This process highlights the compound's versatility in synthesizing structurally complex pharmaceuticals (Ramesh et al., 2017).

Synthesis of Other Organic Compounds

Polyketide Synthesis : This chemical is used in the synthesis of polyketides, specifically in the creation of syn-stereodiad building blocks. These are crucial for the synthesis of natural compounds with antitumor activity (Shklyaruck, 2015).

Atorvastatin Calcium Production : An efficient asymmetric synthesis process using this compound as a key precursor has been developed for atorvastatin calcium, showcasing its potential for industrial-scale production (Vempala et al., 2022).

Statins Synthesis : An efficient synthesis route for a derivative of this compound as a chiral side chain of statins has been achieved, highlighting its utility in creating complex chiral molecules (Hyeong-Wook & Shin, 2008).

Wirkmechanismus

Target of Action

The primary target of Atorvastatin Impurity 14 is likely to be similar to that of Atorvastatin, which is the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol synthesis in the liver.

Mode of Action

Atorvastatin Impurity 14, like Atorvastatin, is expected to act as an inhibitor of HMG-CoA reductase . By inhibiting this enzyme, the compound reduces the production of mevalonic acid from HMG-CoA, a critical step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis. This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The overall effect is a reduction in LDL cholesterol levels, which is beneficial for cardiovascular health.

Pharmacokinetics

Atorvastatin has a long half-life (14 hours), allowing it to be dosed at any time of the day

Result of Action

The molecular and cellular effects of Atorvastatin Impurity 14’s action would likely mirror those of Atorvastatin. This includes a reduction in the levels of LDL cholesterol, a known risk factor for the development of cardiovascular disease .

Action Environment

Factors such as diet, other medications, and individual metabolic differences can impact the effectiveness of statins like atorvastatin .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRMEJBKMQHMC-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675781 | |

| Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186508-95-2 | |

| Record name | 1,1-Dimethylethyl (4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186508-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

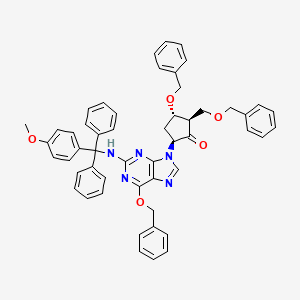

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)